molecular formula C10H9NO4S B2919100 1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione CAS No. 338421-42-4

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione

Cat. No.: B2919100
CAS No.: 338421-42-4
M. Wt: 239.25
InChI Key: RJTMHWOHIZKICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Chemical Reactions Analysis

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various therapeutic effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

1,1-Dioxo-4-phenyl-1,4-thiazinane-3,5-dione can be compared with other similar compounds such as:

Properties

IUPAC Name

1,1-dioxo-4-phenyl-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c12-9-6-16(14,15)7-10(13)11(9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTMHWOHIZKICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1(=O)=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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